3-{[3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]AMINO}-1-(3-METHYLBENZOYL)UREA
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Overview
Description
3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-1-(3-methylbenzoyl)urea is a complex organic compound that features a trifluoromethyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-1-(3-methylbenzoyl)urea typically involves multiple steps. One common method involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with an appropriate amine to form the intermediate. This intermediate is then reacted with 3-methylbenzoyl isocyanate under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. Catalysts and other reagents may be used to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-1-(3-methylbenzoyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as sodium methoxide or other nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives .
Scientific Research Applications
3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-1-(3-methylbenzoyl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-1-(3-methylbenzoyl)urea involves its interaction with specific molecular targets. The trifluoromethyl group and pyridine ring play crucial roles in its binding affinity and activity. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: Shares the trifluoromethyl-pyridine structure but lacks the urea and benzoyl groups.
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: Similar structure with an additional fluorine atom.
Uniqueness
3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-1-(3-methylbenzoyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]carbamoyl]-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF3N4O2/c1-8-3-2-4-9(5-8)13(24)21-14(25)23-22-12-11(16)6-10(7-20-12)15(17,18)19/h2-7H,1H3,(H,20,22)(H2,21,23,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITGLBUYELLFKTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(=O)NNC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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